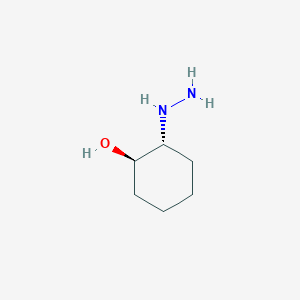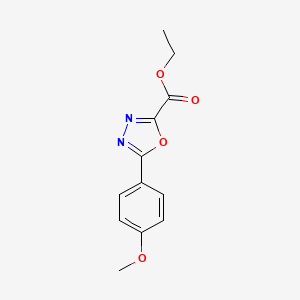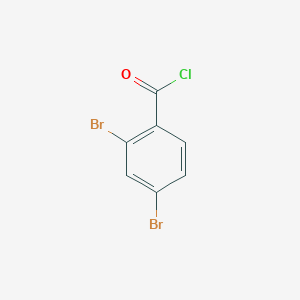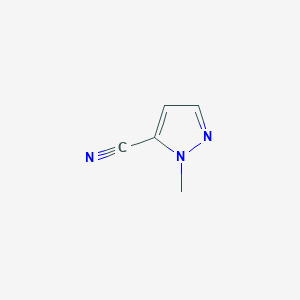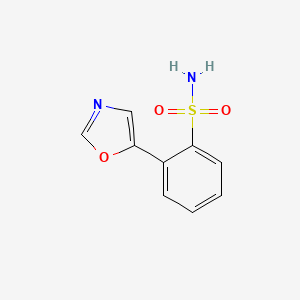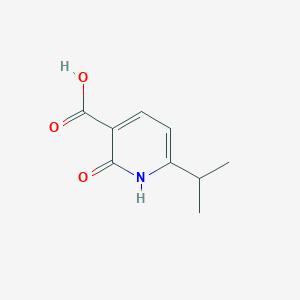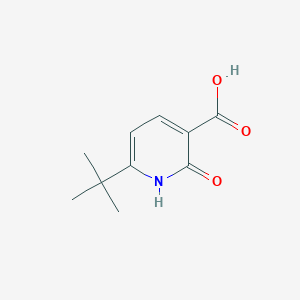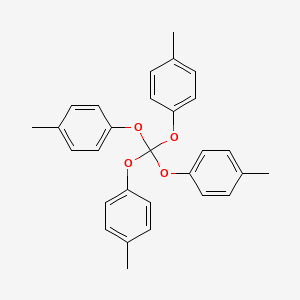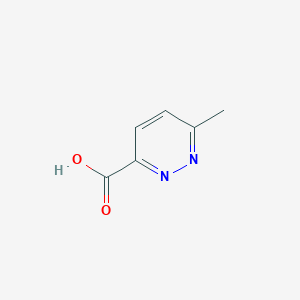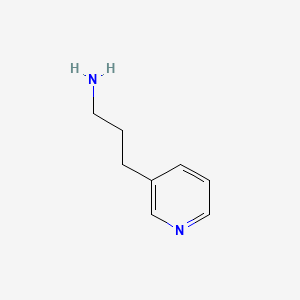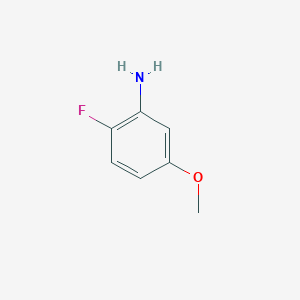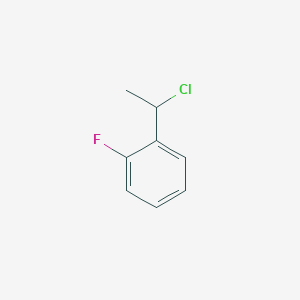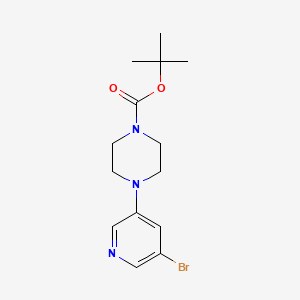
叔丁基 4-(5-溴吡啶-3-基)哌嗪-1-甲酸酯
概述
描述
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 . It is a solid substance at room temperature . The compound is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromopyridine ring via a single bond . The piperazine ring is also attached to a tert-butyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 342.23 g/mol . The compound’s InChI code is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 .科学研究应用
合成和表征
叔丁基哌嗪-1-甲酸酯衍生物因其在各种科学应用中的潜力而被广泛探索。一项引人注目的研究重点是合成和表征叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯。该化合物使用 LCMS、1H NMR、13C NMR、IR 和 CHN 元素分析等方法进行表征,并通过 X 射线衍射确认其结构。此类化合物因其潜在的生物学应用而备受关注 (Sanjeevarayappa、Iyengar、Kumar 和 Suchetan,2015)。
生物学评估
在另一项研究中,合成的叔丁基哌嗪-1-甲酸酯衍生物被评估其体外抗菌和驱虫活性。尽管显示出中等活性,但这些发现有助于理解此类化合物的生物学潜力 (Kulkarni 等人,2016)。
防腐性能
叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-甲酸酯的另一个有趣应用是其在酸性环境中对碳钢的防腐性能。该化合物表现出显着的抑制效率,突出了其作为缓蚀剂的潜力 (Praveen 等人,2021)。
生物活性化合物的合成
叔丁基哌嗪-1-甲酸酯衍生物也是合成生物活性化合物的关键中间体。例如,叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-甲酸酯作为苯并咪唑化合物的中间体,具有多种生物活性 (刘亚虎,2010)。
在药物化学中的应用
这些化合物也与药物化学相关。例如,已经进行了与非典型抗精神病药相关的哌嗪衍生物的合成和受体结合亲和力的研究。此类研究表明叔丁基哌嗪-1-甲酸酯衍生物在开发新的治疗剂方面具有潜力 (Ullah,2014)。
抗肿瘤活性
此外,叔丁基哌嗪-1-甲酸酯衍生物因其抗肿瘤特性而被探索。一项合成和评估 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺的研究发现,某些化合物对各种癌细胞系表现出有效的抗增殖活性,表明它们在癌症治疗中的潜力 (Wu 等人,2017)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
属性
IUPAC Name |
tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUMXARVWXJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470092 | |
| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
412348-60-8 | |
| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

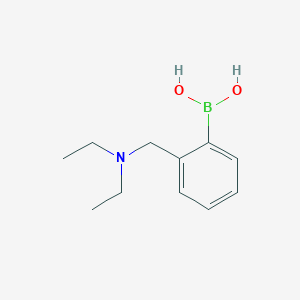
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)
